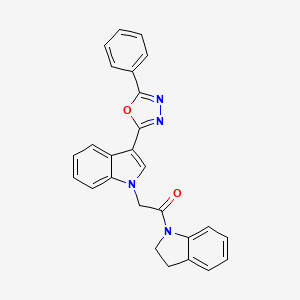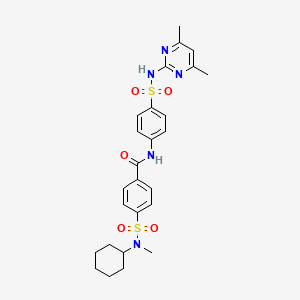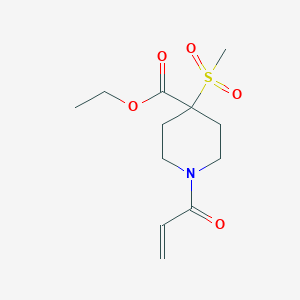
2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C20H17FN2O2 . It is used for pharmaceutical testing and is available as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 20 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 336.36 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用
Synthetic Routes and Chemical Properties
A primary application of compounds related to 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione involves synthetic routes and the exploration of their chemical properties. For instance, piperazine-2,5-diones, which share structural similarities, are synthesized via Dieckmann cyclization, highlighting a method for constructing complex molecular architectures from simpler precursors. This process is essential for developing pharmaceuticals and materials with specific functions (Aboussafy & Clive, 2012).
Luminescent Properties and Photo-induced Electron Transfer
Compounds with structural motifs similar to this compound exhibit interesting luminescent properties and photo-induced electron transfer capabilities. Research on naphthalimide derivatives with piperazine substituents, for example, has revealed their potential as pH probes and in studying fluorescence quenching mechanisms, which are fundamental for developing optical sensors and imaging agents (Gan et al., 2003).
Antagonist Activity in Medicinal Chemistry
Derivatives of this compound have been explored for their antagonist activity, particularly targeting the 5-HT2 receptor, a critical target in psychiatric and neurological disorders. This research demonstrates the compound's relevance in developing new treatments for mental health conditions, showcasing the compound's versatility in drug discovery (Watanabe et al., 1992).
Anti-inflammatory Activity
Investigations into the anti-inflammatory activities of structurally related compounds, such as those substituted on the benzene ring or heterocycle of indanediones, have shown significant potential. These studies contribute to the search for novel anti-inflammatory agents, which can lead to safer and more effective treatments for inflammatory diseases (Leblois et al., 1987).
Antimicrobial and Anticoagulant Properties
Research into 2-(arylsulfonyl)indane-1,3-diones has unveiled potent antimicrobial and anticoagulant properties, suggesting a dual therapeutic potential for related compounds. This versatility underscores the importance of such chemical frameworks in developing multifunctional pharmaceuticals (Jeyachandran & Ramesh, 2011).
将来の方向性
特性
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-7-3-4-8-18(17)23-11-9-22(10-12-23)13-16-19(24)14-5-1-2-6-15(14)20(16)25/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETORNXBOYISJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2917299.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)
![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)
![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)
![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)
![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2917311.png)

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)

![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)
